

Application Notes and Protocols for ETD Data Analysis of Large Proteins

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Compound of Interest

Compound Name: ETD150

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Introduction

Electron Transfer Dissociation (ETD) is a powerful fragmentation technique in mass spectrometry that has become indispensable for the structural analysis of large proteins and the characterization of post-translational modifications (PTMs).^{[1][2][3]} Unlike collision-induced dissociation (CID), which can cause labile PTMs to be lost, ETD preserves these modifications, providing a more complete picture of the protein's structure and function.^{[1][4]} This makes ETD particularly valuable in top-down proteomics, where intact proteins are analyzed to identify different proteoforms arising from genetic variations, alternative splicing, and PTMs.^{[5][6][7][8]} These application notes provide a detailed workflow and protocols for the successful ETD data analysis of large proteins, from sample preparation to data interpretation.

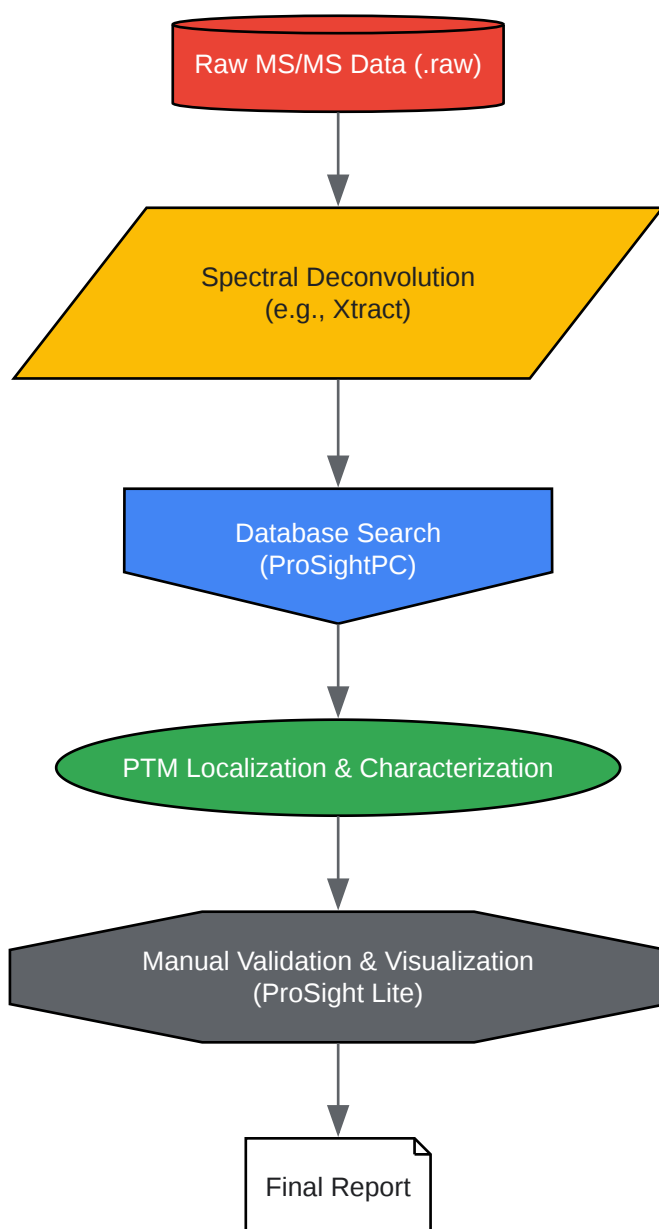
Key Advantages of ETD for Large Protein Analysis

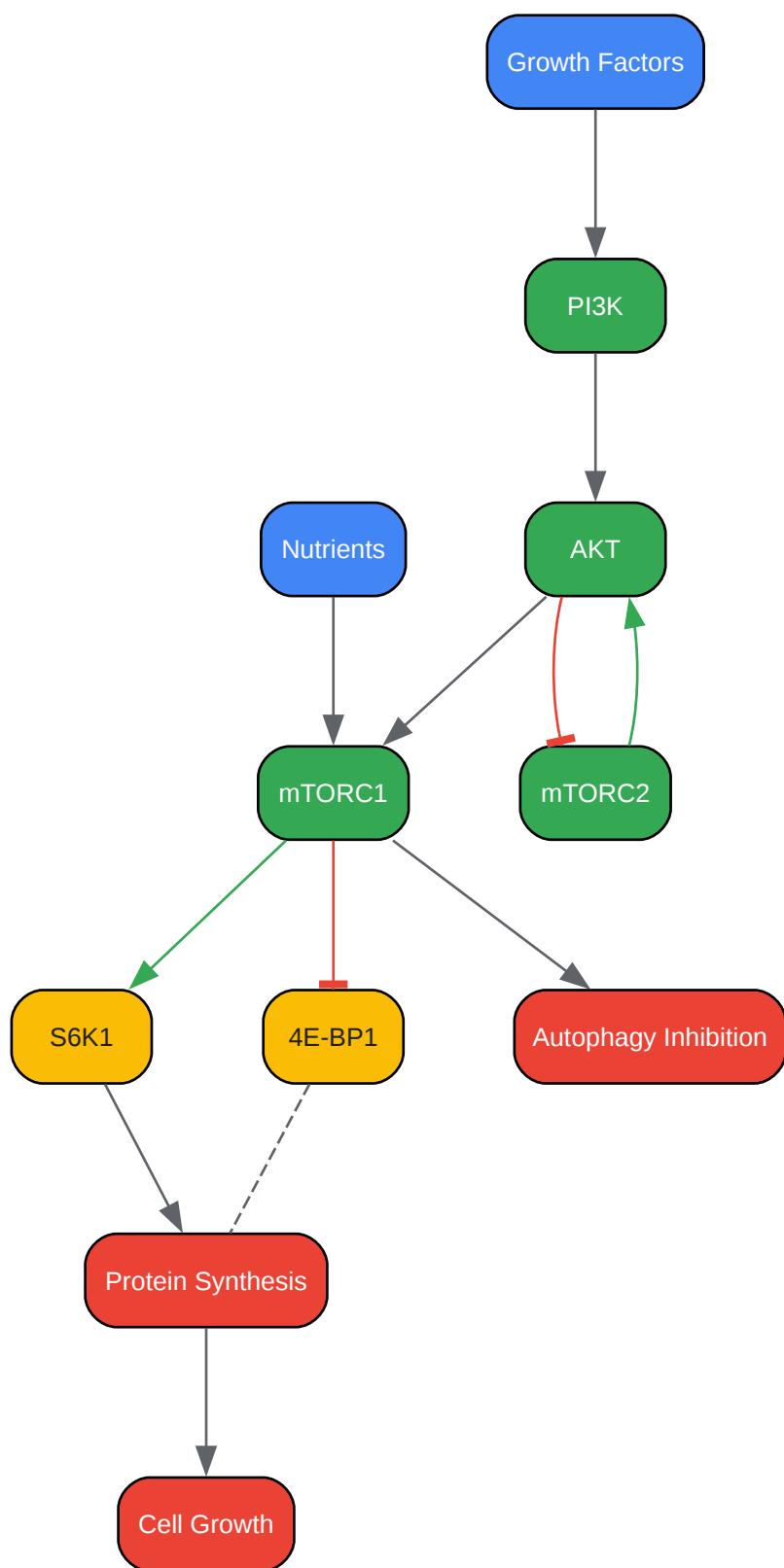
- **Preservation of Post-Translational Modifications (PTMs):** ETD is a non-ergodic fragmentation method, meaning it cleaves the protein backbone without significantly energizing the entire molecule.^{[1][4]} This preserves labile PTMs like phosphorylation, glycosylation, and ubiquitination, which are often lost during CID.^{[3][4][10][11]}
- **Extensive Sequence Coverage:** For large, highly charged proteins, ETD can generate more extensive and uniform fragmentation along the peptide backbone compared to CID, leading to higher sequence coverage.^{[12][13][14]}

- Analysis of Intact Proteins: ETD is well-suited for top-down proteomics, enabling the fragmentation of intact proteins and protein complexes, providing information on the complete proteoform.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[15\]](#)[\[16\]](#)

I. Experimental Workflow for ETD Analysis of Large Proteins

The overall workflow for ETD-based analysis of large proteins involves several key stages, from sample preparation to data analysis and interpretation.





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